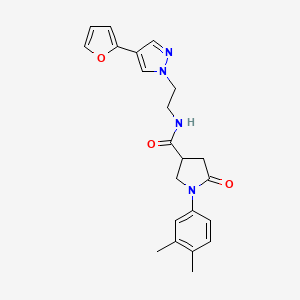

1-(3,4-dimethylphenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide

Description

This compound features a 5-oxopyrrolidine-3-carboxamide backbone substituted with a 3,4-dimethylphenyl group at the pyrrolidine nitrogen and a 2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl moiety at the carboxamide nitrogen.

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-15-5-6-19(10-16(15)2)26-14-17(11-21(26)27)22(28)23-7-8-25-13-18(12-24-25)20-4-3-9-29-20/h3-6,9-10,12-13,17H,7-8,11,14H2,1-2H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBSBNAYUHJXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NCCN3C=C(C=N3)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential therapeutic properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antibacterial effects, supported by various studies and data.

Chemical Structure and Properties

This compound comprises several functional groups, including a pyrrolidine ring, a carboxamide group, and a furan ring. The presence of these moieties is critical for its biological activity.

| Component | Description |

|---|---|

| Pyrrolidine | A five-membered ring that may influence the compound's interaction with biological targets. |

| Carboxamide | Enhances solubility and bioavailability. |

| Furan Ring | Known for its role in various biological activities, including anti-inflammatory effects. |

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory potential of compounds containing pyrazole and furan moieties. For instance, derivatives similar to the target compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

- Mechanism of Action : The compound likely inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins.

- Research Findings : In vivo studies demonstrated that related pyrazole derivatives exhibited an IC50 value comparable to standard anti-inflammatory drugs like diclofenac .

Anticancer Activity

The anticancer properties of this compound can be attributed to its ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Case Studies : Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. For example, a derivative exhibited significant cytotoxicity against A-431 cells with an IC50 less than that of doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Drug | Comparison IC50 (µM) |

|---|---|---|---|

| A-431 | < 10 | Doxorubicin | 15 |

| MCF-7 | 12 | Cisplatin | 20 |

Antibacterial Activity

The antibacterial effects of the compound have also been explored. Studies indicate that derivatives with similar structures exhibit potent activity against various bacterial strains.

- Mechanism : The antibacterial action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.

Safety Profile

Toxicological assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related compounds indicate low toxicity levels with LD50 values exceeding 2000 mg/kg in animal models .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of furan have shown efficacy against various pathogens, including Candida albicans and Staphylococcus aureus . The presence of the furan moiety in this compound may enhance its bioactivity, making it a candidate for further investigation in antimicrobial drug development.

Anti-Cancer Properties

The compound's structural components suggest potential anti-cancer activity. Pyrazole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the furan ring may contribute to this activity by enhancing the compound's interaction with biological targets involved in cancer progression .

Synthetic Methodologies

Synthesis of Related Compounds

The synthesis of 1-(3,4-dimethylphenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-oxopyrrolidine-3-carboxamide can be approached through various synthetic routes involving multi-step reactions. For example, methods involving the condensation of furan derivatives with other aromatic compounds have been documented . This highlights the versatility of the compound's synthesis and its potential for modification to enhance desired properties.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of furan-containing compounds demonstrated that derivatives similar to this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The results indicated a correlation between structural features and antimicrobial potency, suggesting that modifications to the furan ring could optimize efficacy .

Case Study 2: Cancer Cell Line Studies

In vitro studies on pyrazole derivatives revealed promising anti-cancer activity against various cell lines. The incorporation of additional functional groups similar to those found in this compound enhanced cytotoxicity against breast and lung cancer cell lines. These findings underscore the potential for developing targeted therapies based on this compound's structure .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Effects

The following compounds share the 5-oxopyrrolidine-3-carboxamide core but differ in substituents, leading to variations in bioactivity and physicochemical properties:

*Estimated based on structural formula.

Physicochemical and Electronic Properties

- Furan-pyrazole vs. Thiadiazole : The furan-pyrazole moiety in the target compound provides dual heterocyclic aromaticity, enabling π-π stacking with aromatic residues in proteins. In contrast, thiadiazole (in analogues) introduces sulfur-mediated polar interactions and higher metabolic resistance .

- Fluorophenyl vs. Dimethylphenyl : Fluorine substituents (e.g., ) improve metabolic stability and reduce oxidative degradation, while dimethylphenyl groups prioritize lipophilicity over polarity .

Q & A

Q. What computational tools can predict off-target interactions or toxicity risks?

- Methodology :

- Molecular Docking : Use AutoDock Vina to screen against the human kinome or GPCR databases .

- Toxicity Prediction : Employ QSAR models (e.g., ProTox-II) to flag hepatotoxicity or cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.